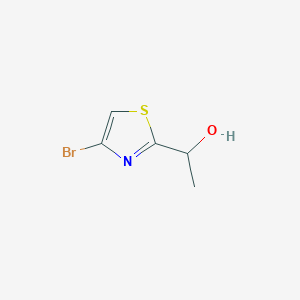
(Dichlorofluoromethylthio)benzene, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichlorofluoromethylthio)benzene, or DCFMB, is an organic compound with a wide range of applications in scientific research. DCFMB is a colorless liquid with a melting point of -90°C and a boiling point of 74°C. It is a versatile reagent that can be used in a variety of laboratory experiments, and its unique properties make it a valuable tool for chemists and biologists alike.
Scientific Research Applications
DCFMB is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a solvent for organic compounds. It has also been used as a surfactant and as a stabilizer for a variety of organic compounds. Additionally, it has been used in chemical and biochemical studies, such as the study of enzyme catalysis and the study of chemical reactions.
Mechanism of Action
DCFMB is a strong Lewis acid and is able to form strong bonds with other molecules. It can form complex structures with other molecules, and this allows it to act as a catalyst in chemical reactions. Additionally, it can act as a solvent for other molecules, allowing them to dissolve in it. This makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
DCFMB is a relatively non-toxic compound and is generally considered to be safe for use in laboratory experiments. It has been shown to have no adverse effects on human cells or enzymes. Additionally, it has been shown to have no significant effect on the biochemical or physiological processes of organisms.
Advantages and Limitations for Lab Experiments
DCFMB has several advantages for use in laboratory experiments. It is a non-toxic compound, making it safe for use in experiments. Additionally, its unique properties make it a versatile reagent for use in organic synthesis and chemical and biochemical studies. However, it is important to note that DCFMB is a volatile compound and must be stored in a well-ventilated area. Additionally, it is flammable and should be handled with care.
Future Directions
DCFMB is a versatile compound with a wide range of applications in scientific research. As such, there is a lot of potential for further research into its properties and potential uses. Possible future directions include the development of new methods for synthesizing DCFMB, the development of new applications for DCFMB in scientific research, and the development of new techniques for using DCFMB in laboratory experiments. Additionally, further research into the biochemical and physiological effects of DCFMB could provide valuable insight into its potential uses in medicine and other fields.
Synthesis Methods
DCFMB is synthesized through a reaction of chlorotrifluoromethanesulfonyl chloride and benzene. The reaction is conducted in an inert atmosphere at a temperature of -78°C and produces a yield of 90%. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and the reaction is complete when the reaction mixture is heated to room temperature.
properties
IUPAC Name |
[dichloro(fluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FS/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGVWFQYMVCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)






